molecular formula C5H12ClN B1520984 (2-Methylcyclopropyl)methylamine hydrochloride CAS No. 1171835-59-8

(2-Methylcyclopropyl)methylamine hydrochloride

Cat. No. B1520984
M. Wt: 121.61 g/mol
InChI Key: REMRAVQKDKDHNZ-UHFFFAOYSA-N
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Description

“(2-Methylcyclopropyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1171835-59-8 . It has a molecular weight of 121.61 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular formula of “(2-Methylcyclopropyl)methylamine hydrochloride” is C5H12ClN. The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

Amines, such as “(2-Methylcyclopropyl)methylamine hydrochloride”, can undergo various chemical reactions. For instance, they can react with water to form ammonium ions and hydroxide ions . They can also react with acids to form salts . In a specific example, methylamine was used in the solid-state synthesis of N-methyl imines .


Physical And Chemical Properties Analysis

“(2-Methylcyclopropyl)methylamine hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 121.61 .

Scientific Research Applications

Synthesis and Chemical Applications

Cyclopropyl-containing compounds, such as (2-Methylcyclopropyl)methylamine hydrochloride, are of significant interest in synthetic chemistry due to their unique structural properties and reactivity. For instance, the synthesis of shihunine and related compounds from ortho-carboxyphenyl cyclopropyl ketone demonstrates the utility of cyclopropyl groups in complex molecule construction, highlighting the versatility of these structures in synthetic applications (Breuer & Zbaida, 1975). Furthermore, the polymerization of cyclic monomers involving cyclopropyl groups showcases their utility in creating novel polymers with desirable properties (Moszner et al., 2003).

Biological and Pharmacological Effects

The biological effects of cyclopropyl-containing amines, such as the inhibition and substrate activity of monoamine oxidase by compounds like 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine, indicate the potential pharmacological relevance of these structures (Silverman & Zieske, 1985). The comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors further exemplifies the significance of cyclopropyl groups in developing therapeutic agents (Culhane et al., 2010).

Ethylene Inhibition in Agriculture

Research on 1-Methylcyclopropene (1-MCP), a compound structurally similar to (2-Methylcyclopropyl)methylamine hydrochloride, reveals its role as an ethylene inhibitor, showcasing the application of cyclopropyl-containing compounds in agriculture to enhance the postharvest life of fruits and vegetables. For example, the use of 1-MCP on fruits and vegetables has been shown to delay ripening and senescence, thereby improving storage and shelf life (Watkins, 2006).

properties

IUPAC Name

(2-methylcyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-2-5(4)3-6;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMRAVQKDKDHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylcyclopropyl)methylamine hydrochloride

CAS RN

1171835-59-8
Record name (2-methylcyclopropyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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